1-(4-amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone
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Overview
Description
1-(4-amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone is a complex organic compound with a unique structure that includes a thieno[2,3-c]isothiazole ring system.
Preparation Methods
The synthesis of 1-(4-amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(4-amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, including enzyme inhibition and receptor binding studies.
Medicine: Research has indicated possible therapeutic applications, such as antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(4-amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone stands out due to its unique structural features and versatile reactivity. Similar compounds include:
- Ethanone, 2-amino-1-(3,3-difluoro-1-pyrrolidinyl)-
- Other thieno[2,3-c]isothiazole derivatives .
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C13H17N3OS3 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-[4-amino-3-(2-pyrrolidin-1-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]ethanone |
InChI |
InChI=1S/C13H17N3OS3/c1-8(17)11-10(14)9-12(19-11)15-20-13(9)18-7-6-16-4-2-3-5-16/h2-7,14H2,1H3 |
InChI Key |
WLGMOXHXQGODFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCCC3)N |
Canonical SMILES |
CC(=O)C1=C(C2=C(SN=C2S1)SCCN3CCCC3)N |
solubility |
46.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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